molecular formula C15H17NO4 B2379718 N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide CAS No. 1428359-93-6

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide

Cat. No. B2379718
CAS RN: 1428359-93-6
M. Wt: 275.304
InChI Key: FKQBRZGGFDUDCJ-UHFFFAOYSA-N
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Description

“N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a methoxy group (-OCH3) and a benzamide moiety, which consists of a benzene ring attached to an amide group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The furan ring introduces aromaticity into the molecule, and the presence of the amide group could lead to the formation of hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic furan ring could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide and its derivatives have been explored for their potential in cancer treatment, particularly due to their anticancer and antiangiogenic properties. A notable study by Romagnoli et al. (2015) designed and synthesized a series of compounds with structural similarities, demonstrating significant antiproliferative activity against cancer cells. The most promising compound from this series inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and showed potent vascular disrupting properties derived from the effect on vascular endothelial cells, both in vitro and in vivo. This highlights the compound's potential in disrupting tumor vasculature and inhibiting tumor growth (Romagnoli et al., 2015).

Antibacterial Properties

Another aspect of scientific research on this compound is its potential antibacterial properties. Haydon et al. (2010) explored analogues of 3-Methoxybenzamide, a weak inhibitor of the essential bacterial cell division protein FtsZ, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This suggests that derivatives of N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide could be effective in combating bacterial infections, particularly those resistant to traditional antibiotics (Haydon et al., 2010).

Chemical Synthesis and Reactivity

In the realm of chemical synthesis, Xu et al. (2018) demonstrated chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides through Rh(III)-catalyzed C-H activation. This showcases the versatility of N-methoxybenzamide derivatives in facilitating diverse chemical transformations, enabling the synthesis of complex molecules for various applications (Xu et al., 2018).

Inhibitors of Bacterial Cell Division

Ohashi et al. (1999) identified that 3-Methoxybenzamide derivatives inhibit cell division in Bacillus subtilis, leading to filamentation and eventually cell lysis. This highlights the compound's role in interfering with bacterial cell division, offering insights into new antimicrobial strategies (Ohashi et al., 1999).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, given the biological activity of similar compounds .

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-13-4-2-11(3-5-13)15(18)16-8-6-14(17)12-7-9-20-10-12/h2-5,7,9-10,14,17H,6,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQBRZGGFDUDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide

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